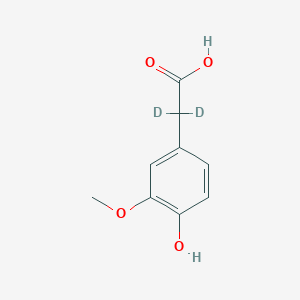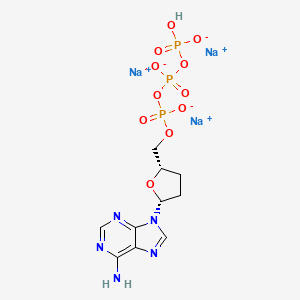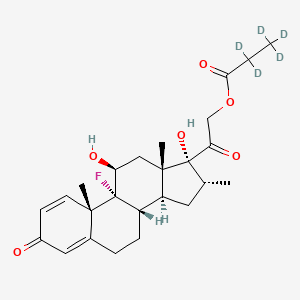
Dexamethasone 21-Propionate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone 21-Propionate-d5: est un glucocorticoïde synthétique, un type de médicament corticostéroïde. Il s'agit d'une forme deutérée du dexamethasone 21-propionate, où cinq atomes d'hydrogène sont remplacés par du deutérium. Ce composé est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et la pharmacodynamique des dérivés de la dexaméthasone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du dexamethasone 21-propionate-d5 implique l'estérification de la dexaméthasone avec de l'acide propionique-d5. La réaction se produit généralement en présence d'un catalyseur tel que la dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) dans un solvant anhydre comme le dichlorométhane. La réaction est effectuée dans des conditions inertes pour empêcher l'humidité d'interférer avec le processus d'estérification.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique des étapes de purification rigoureuses, notamment la recristallisation et la chromatographie, pour garantir la pureté élevée du produit final. L'utilisation de réactifs et de solvants deutérés est cruciale pour maintenir le marquage au deutérium.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le dexamethasone 21-propionate-d5 peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyles, conduisant à la formation de cétones ou d'acides carboxyliques.
Réduction : Le composé peut être réduit pour former des dérivés alcooliques, en particulier au niveau des groupes carbonylés.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de l'atome de fluor, conduisant au remplacement par d'autres nucléophiles.
Réactifs et conditions courantes :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des solvants anhydres.
Substitution : Nucléophiles comme les thiols ou les amines en présence d'une base.
Principaux produits formés :
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation de dérivés alcooliques.
Substitution : Formation de dérivés substitués de la dexaméthasone.
Applications de recherche scientifique
Chimie : Le this compound est utilisé comme étalon de référence en chimie analytique pour étudier la stabilité et les voies de dégradation des dérivés de la dexaméthasone. Il est également utilisé en spectrométrie de masse à dilution isotopique pour une quantification précise.
Biologie : En recherche biologique, ce composé est utilisé pour étudier les voies métaboliques et la biodisponibilité de la dexaméthasone. Il aide à comprendre la pharmacocinétique et la pharmacodynamique des glucocorticoïdes.
Médecine : Le this compound est utilisé dans les études précliniques pour évaluer l'efficacité et l'innocuité de nouvelles formulations de glucocorticoïdes. Il est également utilisé dans les études de métabolisme et de pharmacocinétique des médicaments pour comprendre le comportement du médicament dans l'organisme.
Industrie : Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement et le contrôle qualité des médicaments à base de dexaméthasone. Il contribue à garantir la cohérence et la puissance du produit final.
Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur des glucocorticoïdes, un type de récepteur nucléaire. Après liaison, le complexe récepteur-ligand se transloque dans le noyau, où il interagit avec les éléments de réponse aux glucocorticoïdes sur l'ADN. Cette interaction conduit à la régulation de l'expression des gènes, entraînant des effets anti-inflammatoires et immunosuppresseurs. Le composé inhibe la production de cytokines et de chimiokines pro-inflammatoires, réduit l'infiltration des leucocytes et supprime la réponse immunitaire.
Applications De Recherche Scientifique
Chemistry: Dexamethasone 21-propionate-d5 is used as a reference standard in analytical chemistry to study the stability and degradation pathways of dexamethasone derivatives. It is also used in isotope dilution mass spectrometry for precise quantification.
Biology: In biological research, this compound is used to study the metabolic pathways and bioavailability of dexamethasone. It helps in understanding the pharmacokinetics and pharmacodynamics of glucocorticoids.
Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of new glucocorticoid formulations. It is also used in drug metabolism and pharmacokinetic studies to understand the drug’s behavior in the body.
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of dexamethasone-based medications. It helps in ensuring the consistency and potency of the final product.
Mécanisme D'action
Dexamethasone 21-propionate-d5 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on the DNA. This interaction leads to the regulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and chemokines, reduces leukocyte infiltration, and suppresses the immune response.
Comparaison Avec Des Composés Similaires
Composés similaires :
Dexamethasone : La forme non deutérée du dexamethasone 21-propionate-d5.
Prednisolone : Un autre glucocorticoïde avec des propriétés anti-inflammatoires similaires.
Hydrocortisone : Un glucocorticoïde naturel ayant des effets pharmacologiques similaires.
Unicité : Le this compound est unique en raison de son marquage au deutérium, ce qui offre des avantages distincts dans les études pharmacocinétiques. La présence d'atomes de deutérium améliore la stabilité du composé et permet un suivi précis dans les études métaboliques. Cela en fait un outil précieux en recherche scientifique pour comprendre le comportement des dérivés de la dexaméthasone dans les systèmes biologiques.
Propriétés
Formule moléculaire |
C25H33FO6 |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |
Clé InChI |
ALINSFFSOAHJII-HBOHDMCUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
SMILES canonique |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


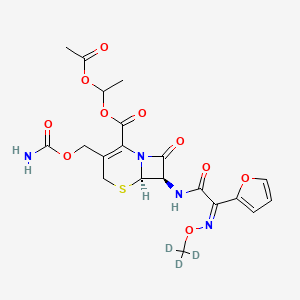
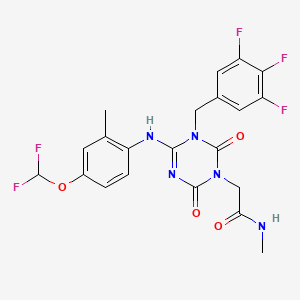
![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)
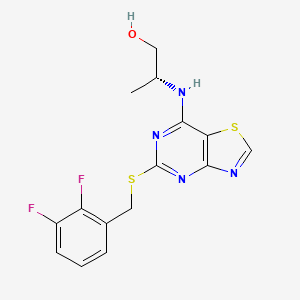

![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)

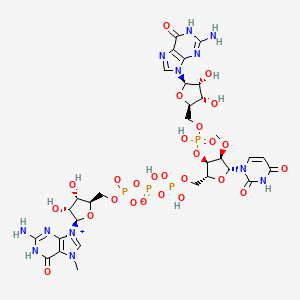
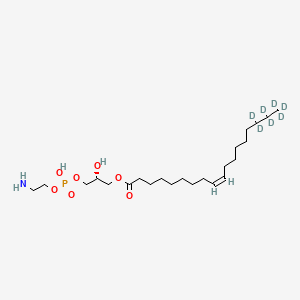

![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
